molecular formula C21H32N4O2S B4990912 N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine

N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine

Cat. No.: B4990912
M. Wt: 404.6 g/mol
InChI Key: KJSAQJJBTRANSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Once the imidazole ring is prepared, it is functionalized with a methylsulfonyl group and a phenylpropyl group. This functionalization can be achieved through nucleophilic substitution reactions, where the imidazole ring is treated with appropriate sulfonyl and alkyl halides under basic conditions .

This can be accomplished through reductive amination, where the intermediate compound is reacted with pyrrolidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The sulfonyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins. The phenylpropyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S/c1-23(15-16-24-12-6-7-13-24)18-20-17-22-21(28(2,26)27)25(20)14-8-11-19-9-4-3-5-10-19/h3-5,9-10,17H,6-8,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAQJJBTRANSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCC1)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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